1,1,3,3-Tetraethoxy-2-methylpropane

Organic Synthesis Acetal Chemistry Chain Elongation

1,1,3,3-Tetraethoxy-2-methylpropane (CAS 10602-37-6), systematically named methylmalonaldehyde bis(diethyl acetal), is a specialized orthoester derivative belonging to the class of protected 1,3-dicarbonyl compounds. This compound functions as a stable, latent form of 2-methylmalonaldehyde, a highly reactive dialdehyde species.

Molecular Formula C12H26O4
Molecular Weight 234.33 g/mol
CAS No. 10602-37-6
Cat. No. B048018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetraethoxy-2-methylpropane
CAS10602-37-6
SynonymsMethyl-malonaldehyde bis(Diethyl acetal);  1,1,3,3-Tetraethoxy-2-methylpropane;  2-Methyl-1,1,3,3-tetraethoxypropane;  Methylmalonaldehyde Tetraethyl Diacetal
Molecular FormulaC12H26O4
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCCOC(C(C)C(OCC)OCC)OCC
InChIInChI=1S/C12H26O4/c1-6-13-11(14-7-2)10(5)12(15-8-3)16-9-4/h10-12H,6-9H2,1-5H3
InChIKeyXTYLJMKJLMHFJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3,3-Tetraethoxy-2-methylpropane (CAS 10602-37-6): A Protected C3 Synthon for Complex Molecule Assembly


1,1,3,3-Tetraethoxy-2-methylpropane (CAS 10602-37-6), systematically named methylmalonaldehyde bis(diethyl acetal), is a specialized orthoester derivative belonging to the class of protected 1,3-dicarbonyl compounds [1]. This compound functions as a stable, latent form of 2-methylmalonaldehyde, a highly reactive dialdehyde species [2]. Its tetraethoxy acetal framework provides significant protection against unwanted side reactions, making it a valuable synthetic intermediate for introducing a branched, oxygenated C3-synthon into more complex molecular architectures, particularly in the synthesis of heterocycles like imidazo[1,2-a]pyrimidines . As a research chemical, it is typically offered as a colorless liquid with a purity of 95% and a boiling point of approximately 273°C at 760 mmHg [3].

Why 1,1,3,3-Tetraethoxy-2-methylpropane Cannot Be Directly Replaced by Its Des-Methyl Analog


Generic substitution of 1,1,3,3-tetraethoxy-2-methylpropane with the unsubstituted analog, malonaldehyde bis(diethyl acetal) (CAS 122-31-6), is not feasible for applications requiring a branched C3-synthon. The presence of the 2-methyl group introduces significant steric and electronic differences that directly dictate the product's identity and reaction outcome. Foundational work by Yanovskaya and Kucherov demonstrates that while both acetals undergo chain-lengthening reactions with ethyl vinyl ether, the methyl-substituted derivative leads specifically to 3-ethoxy-2-methylglutaraldehyde bis(diethyl acetal) [1]. This contrasts sharply with the reaction of the unsubstituted acetal, which yields 3-ethoxyglutaraldehyde bis(diethyl acetal) under the same conditions. The methyl group is therefore not a passive substituent but an active determinant of the final molecular structure, precluding any simple interchangeability between these analogs.

Quantitative Differentiation of 1,1,3,3-Tetraethoxy-2-methylpropane (CAS 10602-37-6)


Divergent Reaction Pathway for Methylmalonaldehyde vs. Malonaldehyde Acetals in Chain Elongation

In a direct head-to-head study, the reactivity of the bis[diethyl acetals] of malonaldehyde and methylmalonaldehyde was compared under identical reaction conditions with ethyl vinyl ether. The presence of the methyl group on the target compound (methylmalonaldehyde bis(diethyl acetal)) completely altered the reaction's course, leading to a distinct set of products. Specifically, the reaction yielded the bis(diethyl acetal) of 3-ethoxy-2-methylglutaraldehyde, whereas the unsubstituted malonaldehyde acetal (CAS 122-31-6) yielded the bis(diethyl acetal) of 3-ethoxyglutaraldehyde [1]. This difference is not a matter of yield but of a fundamental change in the product's chemical identity.

Organic Synthesis Acetal Chemistry Chain Elongation

Structural Prerequisite for Methylmalonaldehyde-Derived Heterocycles in Drug Synthesis

1,1,3,3-Tetraethoxy-2-methylpropane is a required precursor in the patented five-step synthesis of ultrapure 4-methylpyrazole, a pharmaceutically relevant heterocycle [1]. The synthesis pathway is specifically designed around the 2-methylmalonaldehyde framework provided by this acetal. The unsubstituted analog (CAS 122-31-6) is structurally incapable of yielding the methyl-substituted pyrazole product, making the target compound essential for this specific synthetic route.

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Distinct Hydrolytic Behavior Under Controlled Acidic Conditions

A comparative study on the hydrolysis of the bis(diethyl acetals) of malonaldehyde and methylmalonaldehyde revealed that optimal conditions for generating the corresponding mono-protected aldehydes differ. The study successfully developed optimum conditions for preparing 3,3-diethoxy-2-methylpropionaldehyde from the methylmalonaldehyde acetal using p-toluenesulfonic acid or phosphoric acid [1]. This contrasts with the hydrolysis of the unsubstituted acetal, which was optimized for producing 3,3-diethoxypropionaldehyde under its own specific set of conditions. This suggests that the methyl group influences the kinetics or equilibrium of acetal hydrolysis, necessitating tailored deprotection protocols.

Protecting Group Strategy Reaction Optimization Selective Deprotection

Defined Application Scenarios for 1,1,3,3-Tetraethoxy-2-methylpropane Based on Quantitative Evidence


Synthesis of 2-Methyl-Substituted Heterocycles for Medicinal Chemistry

1,1,3,3-Tetraethoxy-2-methylpropane is the reagent of choice for constructing heterocyclic systems where a methyl substituent is required at a specific position, as demonstrated in the patented synthesis of ultrapure 4-methylpyrazole [1]. Unlike its unsubstituted analog, this compound ensures the direct installation of a methyl group, circumventing the need for late-stage alkylation or other challenging functionalizations. This application is directly supported by its role as a critical intermediate in a multi-step synthetic route to a pharmaceutically active core.

Chain Elongation to Methyl-Branched Glutaraldehyde Synthons

This compound should be selected for synthetic strategies aiming to build methyl-branched 1,3-dicarbonyl frameworks. As evidenced by the direct comparative study, its reaction with ethyl vinyl ether yields the 3-ethoxy-2-methylglutaraldehyde bis(diethyl acetal), a distinct branched product not accessible from the unsubstituted malonaldehyde acetal [2]. This makes it a targeted precursor for synthesizing complex natural products or active pharmaceutical ingredients containing a branched carbon skeleton.

Selective Mono-Deprotection to 2-Methyl-3,3-diethoxypropanal

When a synthetic plan requires the generation of a mono-protected 2-methylmalonaldehyde equivalent, 1,1,3,3-tetraethoxy-2-methylpropane is the necessary starting material. Controlled hydrolysis under acidic conditions has been demonstrated to yield 3,3-diethoxy-2-methylpropionaldehyde, a valuable aldehyde intermediate for further asymmetric or organocatalytic transformations [3]. The unsubstituted analog would provide a different aldehyde product, unsuitable for the same downstream applications.

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